molecular formula C22H17N3O4 B8507596 3,4-Bis(5-methoxy-1H-indole-3-yl)-3-pyrroline-2,5-dione

3,4-Bis(5-methoxy-1H-indole-3-yl)-3-pyrroline-2,5-dione

Cat. No. B8507596
M. Wt: 387.4 g/mol
InChI Key: UOZOSNQWOHHOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(5-methoxy-1H-indole-3-yl)-3-pyrroline-2,5-dione is a useful research compound. Its molecular formula is C22H17N3O4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Bis(5-methoxy-1H-indole-3-yl)-3-pyrroline-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis(5-methoxy-1H-indole-3-yl)-3-pyrroline-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-Bis(5-methoxy-1H-indole-3-yl)-3-pyrroline-2,5-dione

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

3,4-bis(5-methoxy-1H-indol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C22H17N3O4/c1-28-11-3-5-17-13(7-11)15(9-23-17)19-20(22(27)25-21(19)26)16-10-24-18-6-4-12(29-2)8-14(16)18/h3-10,23-24H,1-2H3,(H,25,26,27)

InChI Key

UOZOSNQWOHHOQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=C(C(=O)NC3=O)C4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 22 mmol ethyl magnesium bromide in 30 ml tetrahydrofuran is mixed at ambient temperature with a solution of 2.8 g (19 mmol) 5-methoxyindole in 50 ml toluene and stirred for 1 hour at ambient temperature. Under an atmosphere of nitrogen, there is then added dropwise thereto a solution of 1.5 g (5.8 mmol) dibromomaleinimide in 20 ml tetrahydrofuran/50 ml toluene and heated under reflux for 20 hours. After cooling, the reaction mixture is decomposed with a saturated aqueous solution of ammonium chloride, the products are extracted with ethyl acetate and the organic phase is dried over anhydrous sodium sulphate. After evaporation, the red residue obtained is triturated with a little methanol and the precipitated red product is filtered off with suction and dried in a vacuum at 0.1 Torr and 100° C. There is obtained 0.9 g (36% of theory) of red crystals; m.p. 336° C. (decomp.); RF=0.30 (toluene/ethanol 10:2 v/v).
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
toluene ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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